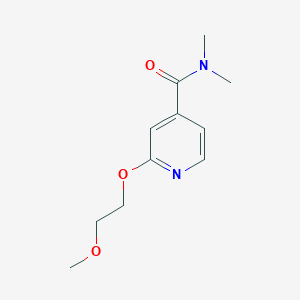

2-(2-methoxyethoxy)-N,N-dimethylpyridine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Methoxyethoxy)-N,N-dimethylpyridine-4-carboxamide is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a carboxamide group and a methoxyethoxy moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N,N-dimethylpyridine-4-carboxamide typically involves the reaction of 4-cyanopyridine with 2-(2-methoxyethoxy)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Methoxyethoxy)-N,N-dimethylpyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Catalytic Applications

The compound is noted for its potential as a catalyst in organic reactions. Similar compounds, such as N,N-dimethylpyridin-4-amine (DMAP), are widely used as nucleophilic catalysts due to their basicity and ability to stabilize reaction intermediates. DMAP derivatives have been successfully employed in:

- Esterification Reactions : They facilitate the formation of esters from carboxylic acids and alcohols by activating the acyl group, thus enhancing the reaction rate and yield .

- Synthesis of Indoles : DMAP-based ionic liquids have shown efficiency in synthesizing indoles through Fischer indole synthesis, demonstrating the versatility of pyridine derivatives in catalysis .

Medicinal Chemistry

Compounds containing the dimethylamine moiety exhibit a broad spectrum of pharmacological activities. Research indicates that derivatives of dimethylamine can serve as:

- Antimicrobial Agents : Various studies have highlighted their effectiveness against bacterial infections, making them valuable candidates for antibiotic development .

- Anticancer Drugs : The ability to modulate biological targets allows these compounds to be explored for their potential in cancer therapies, targeting pathways involved in tumor growth .

Case Study 1: Esterification with Acetic Anhydride

In a study focusing on DMAP as a catalyst for esterification reactions, it was found that the reaction proceeds via a mechanism involving the formation of an acylpyridinium ion. This intermediate significantly enhances the nucleophilicity of alcohols, leading to higher yields of esters compared to traditional methods. The research emphasizes optimizing conditions such as solvent choice and temperature to maximize efficiency .

Case Study 2: Synthesis of Anticancer Agents

Research into dimethylamine derivatives has led to the identification of compounds with potent anticancer properties. For instance, specific modifications to the pyridine structure have resulted in molecules that effectively inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation. These findings underscore the importance of structural diversity in developing new therapeutic agents .

Mécanisme D'action

The mechanism of action of 2-(2-methoxyethoxy)-N,N-dimethylpyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methoxyethanol: Known for its use as a solvent and in the synthesis of various chemicals.

(2-Methoxyethoxy)acetic acid: Used as a biomarker for exposure to certain industrial chemicals.

Ethanol, 2-(2-methoxyethoxy)-: Commonly used in chemical synthesis and as a solvent.

Uniqueness

2-(2-Methoxyethoxy)-N,N-dimethylpyridine-4-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties

Activité Biologique

2-(2-Methoxyethoxy)-N,N-dimethylpyridine-4-carboxamide, often referred to as compound 1, is a pyridine derivative that has garnered interest in various biological applications due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's structure can be represented as follows:

- Chemical Name : this compound

- Molecular Formula : C13H17N1O3

- Molecular Weight : 249.28 g/mol

Research indicates that this compound acts primarily through the following mechanisms:

- Nicotinamide Phosphoribosyltransferase (NAMPT) Activation :

- Antimicrobial Activity :

- Antifungal Properties :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| NAMPT Activation | Increased NAD+ levels, improved metabolic regulation | |

| Antibacterial | Effective against ESBL-producing E. coli | |

| Antifungal | Inhibition of fungal growth |

Case Study 1: NAMPT Activation and Metabolic Regulation

A study conducted on high-fat diet-induced obese mice demonstrated that oral administration of a related compound significantly increased NAD+ levels and reduced body weight. This finding suggests that compounds similar to this compound could serve as effective anti-obesity agents by modulating metabolic pathways through NAMPT activation .

Case Study 2: Antibacterial Efficacy

In vitro studies have highlighted the antibacterial potential of pyridine carboxamides against resistant strains of E. coli. Compounds similar to this compound were found to bind effectively to the active site of β-lactamase enzymes, enhancing their efficacy as potential antibiotic agents .

Case Study 3: Antifungal Activity

Research into the antifungal properties of pyridine derivatives indicates that these compounds can inhibit the growth of various fungi. The mechanism appears to involve interference with fungal cell wall synthesis, leading to cell death .

Propriétés

IUPAC Name |

2-(2-methoxyethoxy)-N,N-dimethylpyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-13(2)11(14)9-4-5-12-10(8-9)16-7-6-15-3/h4-5,8H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXUARUQPRJVBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=NC=C1)OCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.